4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at the 6-position and an ethoxy-substituted phenyl ring connected via an amide bond. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in antimicrobial and anticancer contexts . The ethoxy group on the benzamide moiety may influence pharmacokinetic properties, such as metabolic stability and solubility, by altering electronic and steric profiles .
Properties
IUPAC Name |
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-19-11-7-16(8-12-19)22(26)24-18-9-5-17(6-10-18)23-25-20-13-4-15(2)14-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCIGGJMMCSLKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves a multi-step process:
Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.
Ethoxylation: The benzothiazole intermediate is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzamide: The ethoxylated benzothiazole is then coupled with 4-aminobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-formyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, while reduction of the benzamide group could produce 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]aniline.
Scientific Research Applications
Antitumor Potential
Research has indicated that benzothiazole derivatives exhibit potent antitumor activity. For instance, studies have shown that compounds similar to 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can inhibit the growth of various cancer cell lines, including breast, colon, and ovarian tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of cytochrome P450 enzymes that metabolize these compounds into active forms .
Antimicrobial Properties
Benzothiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes in bacteria and fungi. This property makes it a candidate for developing new antibiotics or antifungal agents .
Alzheimer’s Disease Research
In the context of neurodegenerative diseases like Alzheimer's, compounds with similar structures have been investigated for their ability to inhibit enzymes involved in amyloid plaque formation. The potential neuroprotective effects of benzothiazole derivatives suggest that this compound could contribute to therapeutic strategies aimed at slowing disease progression .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the benzothiazole core followed by functionalization with ethoxy and amide groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antitumor Activity
A study investigating various benzothiazole derivatives found that those with substitutions similar to this compound exhibited IC50 values in the nanomolar range against human-derived cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives showed significant inhibition zones in agar diffusion assays, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism by which 4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and DNA, where the compound may inhibit or modulate their activity.
Pathways Involved: The compound may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The ethoxy group in the target compound may offer improved metabolic stability compared to methoxy analogues due to reduced susceptibility to oxidative demethylation .
- Electron-withdrawing substituents (e.g., Cl, NO₂ in ) may alter binding affinity to targets like kinases or proteases by modulating electron density.
Physicochemical Properties
Spectral Data and Stability
- IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1240–1255 cm⁻¹) align with analogues . Ethoxy C-O stretches (~1050–1100 cm⁻¹) differ from methoxy (~1250 cm⁻¹) .
- NMR : The 6-methyl group on benzothiazole resonates as a singlet (~δ 2.5 ppm in ¹H NMR), consistent with other 6-substituted benzothiazoles . Ethoxy protons appear as a quartet (~δ 1.3–1.5 ppm) and triplet (~δ 3.9–4.1 ppm), distinct from methoxy singlets .
Solubility and Melting Points
Antimicrobial Activity
- Benzothiazoles with 6-methyl substituents (e.g., the target compound) exhibit potent Gram-positive antibacterial activity, comparable to ampicillin, as seen in triazole-benzothiazole hybrids .
- Nitro-substituted analogues (e.g., ) show enhanced antitubercular activity, likely due to nitro group bioactivation .
Biological Activity
4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure that includes an ethoxy group and a benzothiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C23H20N2O2S
- Molecular Weight : 388.48 g/mol
- CAS Number : 325977-87-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Intermediate : Reacting 2-aminothiophenol with an aldehyde.
- Ethoxylation : Using ethyl iodide in the presence of a base like potassium carbonate.
- Coupling with Benzamide : Employing coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. In studies focusing on benzothiazole derivatives, many showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzothiazole Derivative A | E. coli MTCC 443 | 100 µg/mL |
| Benzothiazole Derivative B | S. aureus MTCC 3160 | 31.25 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have suggested that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to the inhibition of tumor growth or the promotion of cell death in malignant cells .
Case Studies
- Anticonvulsant Activity : In a study evaluating similar compounds for anticonvulsant properties, it was found that certain benzothiazole derivatives exhibited neuroprotective effects without significant neurotoxicity .
- Dual Inhibition Studies : Recent research has explored the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant targets for pain management and anti-inflammatory therapies .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and benzothiazole protons (aromatic signals between δ 7.0–8.5 ppm) .
- IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N stretch (~1600 cm⁻¹) .
- Elemental analysis : Validate stoichiometry (C, H, N, S) with <0.3% deviation from theoretical values .
How can researchers resolve contradictions in biological activity data observed across different studies involving benzothiazole-derived benzamides?
Advanced Research Question
Contradictions may arise from variations in:
- Assay conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and incubation times .
- Compound purity : Verify via HPLC and elemental analysis to exclude impurities affecting activity .
- Solvent effects : Use consistent solvents (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts .
What computational strategies are effective for predicting the binding affinity of this compound to biological targets, and how should docking results be validated experimentally?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Prioritize hydrogen bonding with the benzamide moiety and π-π stacking with the benzothiazole ring .
- Validation : Compare docking scores with IC50 values from kinase inhibition assays (e.g., EGFR or Aurora kinases) .
What are the common impurities encountered during the synthesis of this compound, and what purification techniques are most effective?
Basic Research Question
- Impurities : Unreacted aniline intermediates or hydrolyzed benzamide byproducts.
- Mitigation :
How can researchers use X-ray crystallography to confirm the molecular structure of this compound and resolve stereochemical uncertainties?
Advanced Research Question
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (methanol/water mix). Analyze torsion angles to confirm planarity of the benzothiazole-benzamide core .
- Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16) .
What in vitro biological screening models are appropriate for the initial assessment of this compound's therapeutic potential?
Basic Research Question
- Anticancer : NCI-60 cell line panel or patient-derived xenograft (PDX) models .
- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
What methodological considerations are crucial when designing structure-activity relationship (SAR) studies for benzamide-containing derivatives?
Advanced Research Question
- Variable substituents : Systematically modify the ethoxy group (e.g., replace with methoxy, propoxy) and benzothiazole methyl group .
- Data normalization : Use standardized assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
How should researchers handle the compound's poor aqueous solubility during formulation for biological testing?
Basic Research Question
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations .
- Nanoformulation : Prepare liposomal or PEGylated nanoparticles to enhance bioavailability .
What are the limitations of current synthetic methodologies for producing gram-scale quantities of this compound, and how can continuous flow chemistry address these challenges?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
